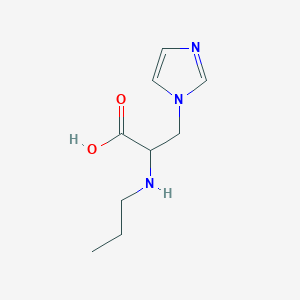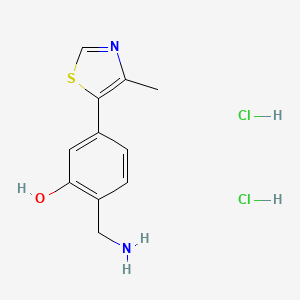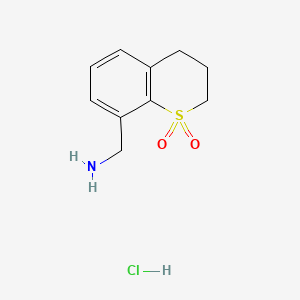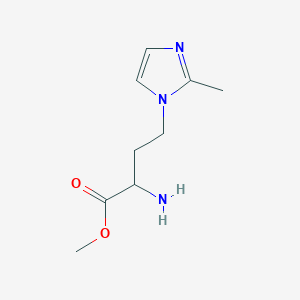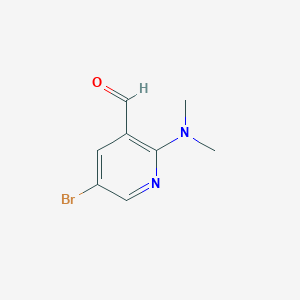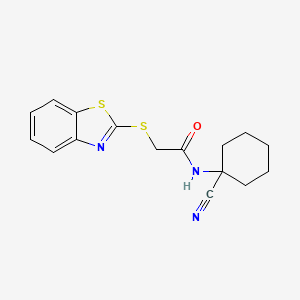
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is an organic compound that features a benzothiazole ring, a sulfanyl group, a cyanocyclohexyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole with a suitable thiol reagent under basic conditions.
Formation of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be synthesized by the reaction of cyclohexylamine with cyanogen bromide.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compounds with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Industry: Potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and sulfanyl group may play a crucial role in binding to these targets, while the cyanocyclohexyl and acetamide moieties may influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)acetamide: Lacks the benzothiazole and sulfanyl groups.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is unique due to the presence of both the benzothiazole ring and the cyanocyclohexyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
850031-62-8 |
|---|---|
分子式 |
C16H17N3OS2 |
分子量 |
331.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C16H17N3OS2/c17-11-16(8-4-1-5-9-16)19-14(20)10-21-15-18-12-6-2-3-7-13(12)22-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20) |
InChIキー |
LFFNNHRSPMGYAS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3S2 |
溶解性 |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


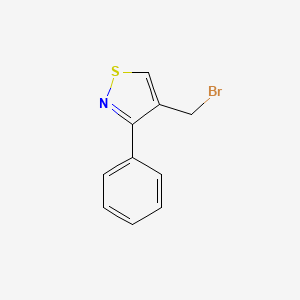

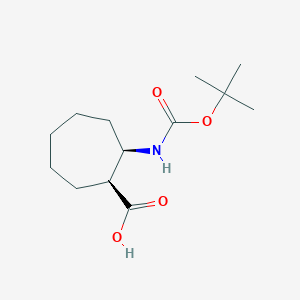
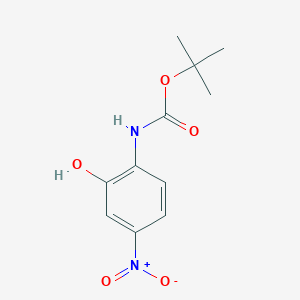
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
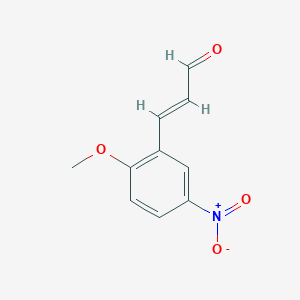
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
